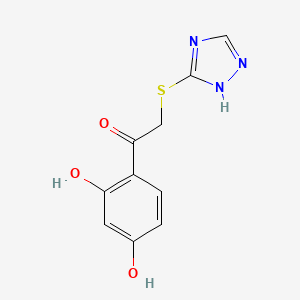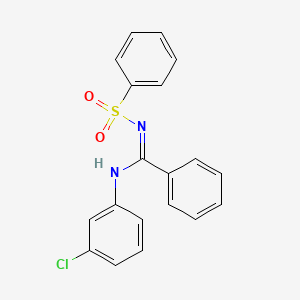![molecular formula C14H16N4O3 B5315228 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid, also known as MIP-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that contains an indazole moiety, which gives it unique properties that make it useful for a variety of research purposes.
作用機序
The mechanism of action of 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of tumor cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. These effects make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of using 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid in lab experiments is its potent anti-tumor activity, which makes it a useful tool for studying the mechanisms of cancer growth and development. However, there are also some limitations to using 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are many potential future directions for research on 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid, including the development of new drugs for the treatment of cancer and other diseases, the study of its mechanism of action and biochemical effects, and the exploration of its potential as a diagnostic tool for cancer and other diseases. Additionally, further research is needed to better understand the limitations and challenges associated with using 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid in lab experiments, and to develop new methods and technologies for synthesizing and handling the compound safely and efficiently.
合成法
The synthesis of 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid involves several steps, starting with the reaction of 5-methyl-1H-indazole with phosgene to form 5-methyl-1H-indazol-3-yl chloroformate. This intermediate is then reacted with piperazine to form the final product, 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid. The synthesis of 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid is typically carried out under controlled conditions to ensure high purity and yield.
科学的研究の応用
4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. One area of research where 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid has shown promise is in the development of new drugs for the treatment of cancer. 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid has been found to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further study.
特性
IUPAC Name |
4-(5-methyl-1H-indazole-3-carbonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8-2-3-10-9(6-8)12(17-16-10)13(19)18-5-4-15-11(7-18)14(20)21/h2-3,6,11,15H,4-5,7H2,1H3,(H,16,17)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJCZZVQFGQHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)N3CCNC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![1-{[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5315172.png)
![N-isopropyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5315179.png)

![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315189.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)

![4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5315235.png)
![N-cyclopropyl-2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315236.png)
![6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide](/img/structure/B5315239.png)
![4-allyl-3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B5315250.png)